4-Methylidenehexan-1-ol

Description

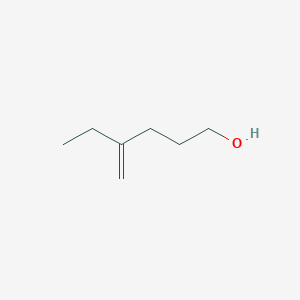

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H14O |

|---|---|

Molecular Weight |

114.19 g/mol |

IUPAC Name |

4-methylidenehexan-1-ol |

InChI |

InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h8H,2-6H2,1H3 |

InChI Key |

ZPDCMMAJDPNCST-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylidenehexan 1 Ol

Chemo-Synthetic Approaches

The synthesis of 4-Methylidenehexan-1-ol, a structure characterized by a primary alcohol and a 1,1-disubstituted alkene, can be envisioned through several strategic disconnections. Key chemo-synthetic approaches include multi-component reactions that build complexity rapidly, methods focusing on the stereochemical control of the alkene and alcohol moieties, and various catalytic strategies to form the core structure.

Multi-component Reactions in the Synthesis of Related Structures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. google.com While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to synthesize structurally related β-hydroxy ketones or other unsaturated alcohols. nih.govchemspider.com

For instance, a three-component coupling involving an alkyne, an α,β-unsaturated ketone, and an aldehyde, mediated by a Ruthenium catalyst, has been shown to produce β-hydroxyketone compounds with α-propargyl groups. chemspider.com Another example is the palladium-catalyzed three-component reaction of allyl acetates, aldehydes, and organoboranes to yield (Z)-anti-homoallylic alcohols. quora.com These reactions highlight the potential of MCRs to assemble the carbon skeleton and introduce the necessary functional groups found in and around the this compound framework in a convergent manner.

A plausible, though theoretical, MCR approach could involve the coupling of butanal, an allene, and a suitable functionalized component to construct the target molecule in a single pot. The development of such a reaction would align with the efficiency goals of modern synthetic chemistry.

Strategies for Controlled Stereochemistry in Alkene and Alcohol Functionalization

Achieving specific stereochemistry is a central challenge in organic synthesis. For a molecule like this compound, which is chiral at the C4 position if the substituents on the double bond were different, and for related structures, controlling the geometry of the double bond and the stereocenter of the alcohol is crucial.

The synthesis of chiral alcohols from alkenes and water, often termed a "dream reaction" for its high atom economy, has been advanced through biocatalysis. dicp.ac.cn Directed evolution of enzymes like fatty acid hydratases allows for the highly enantioselective hydration of styrenes to chiral 1-arylethanols. dicp.ac.cn While not directly applied to this compound, this demonstrates the power of biocatalytic approaches in controlling alcohol stereochemistry.

For the alkene moiety, stereocontrolled synthesis of trisubstituted alkenes is a well-documented challenge. youtube.comorganic-chemistry.org Methods like the Zweifel reaction provide a transition-metal-free route to functionalized olefins with high stereospecificity. quora.com Furthermore, catalytic approaches for synthesizing homoallylic alcohols bearing a Z-alkenyl chloride or trifluoromethyl group have been developed, showcasing high levels of regio-, diastereo-, and enantioselectivity. nih.gov These methods often rely on carefully designed chiral ligands and catalysts to direct the outcome of the reaction. For instance, selenium-catalyzed C-H amination has been used for the diastereoconvergent synthesis of anti-1,2-amino alcohols, highlighting how stereochemical induction can be achieved at a distance. diva-portal.org

Catalytic Methods for Olefin and Alcohol Formation

Catalytic methods are paramount in modern synthesis for their efficiency and selectivity. The formation of the key structural features of this compound—the terminal methylene (B1212753) group and the primary alcohol—can be achieved through various catalytic transformations.

Olefin Formation: The Wittig reaction is a classic and reliable method for forming carbon-carbon double bonds from carbonyl compounds. pressbooks.puborganic-chemistry.orgmasterorganicchemistry.com A plausible synthesis for this compound could involve the Wittig reaction between butanal and a phosphorus ylide derived from a protected 3-halopropanol. The choice of ylide (stabilized or non-stabilized) and reaction conditions can influence the stereochemical outcome in related systems. organic-chemistry.orgmdpi.com

Another powerful strategy is catalytic olefination. Iron(II) porphyrin complexes, for example, have been used to catalyze the olefination of aldehydes with ethyl diazoacetate, yielding olefins with high trans-selectivity. iastate.edu Tandem electrochemical/electrophotocatalytic methods have also emerged for the olefination of aldehydes and ketones with unactivated alkenes under non-basic conditions. nih.gov

Alcohol Formation: The primary alcohol in this compound could be installed via the reduction of a corresponding aldehyde, 4-methylidenehexanal. google.com This aldehyde itself could potentially be synthesized via the hydroformylation of 3-methylenepent-1-ene. Hydroformylation, or the "oxo process," typically uses cobalt or rhodium catalysts to add a formyl group and a hydrogen atom across a double bond. rsc.orgcnr.itcsic.es The regioselectivity of this reaction is a key consideration, as hydroformylation of 3-methylpent-1-ene is known to produce a mixture of aldehydes, including 4-methylhexanal. rsc.org

Alternatively, the direct synthesis of allylic and homoallylic alcohols can be achieved through catalytic additions to carbonyls. acs.orgiupac.orgorganic-chemistry.org For example, rhodium-catalyzed reductive coupling of vinyl bromides with aldehydes can lead to either branched or linear ketones, which are precursors to alcohols. nih.gov Ruthenium-catalyzed hydrogen auto-transfer reactions can convert primary alcohols and alkynes into chiral allylic alcohols, demonstrating a highly atom-economical approach. researchgate.net

A summary of potential catalytic routes is presented below.

| Reaction Type | Reactants | Catalyst Example | Product Feature |

| Wittig Reaction | Butanal, (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide | Strong Base (e.g., n-BuLi) | Methylene group |

| Hydroformylation | 3-Methylenepent-1-ene | Rhodium/phosphine complex | Aldehyde precursor |

| Reduction | 4-Methylidenehexanal | NaBH4, LiAlH4 | Primary alcohol |

| Catalytic Allylation | Butanal, Allylboronate | Chiral Ligand/Metal Complex | Homoallylic alcohol core |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly integral to the planning of synthetic routes.

Solvent-Less Synthesis Techniques

A key tenet of green chemistry is the reduction or elimination of solvents, which often contribute significantly to the environmental impact of a chemical process. iupac.org Solvent-free, or solid-state, reactions can offer benefits such as improved safety, lower cost, and sometimes higher reaction rates and yields.

Several methods for alcohol synthesis have been adapted to solvent-less conditions. For instance, the reduction of carbonyl compounds to alcohols has been achieved by mixing the carbonyl with sodium borohydride (B1222165) dispersed on wet alumina (B75360) in the solid state. nih.gov This method avoids the use of organic solvents and can lead to high yields in short reaction times. nih.gov Similarly, zinc-mediated Barbier-type reactions of carbonyl compounds with organic halides have been performed without solvent at room temperature to produce homoallylic alcohols in high yields. iupac.orgorganic-chemistry.org Mechanochemistry, using techniques like ball milling, has also enabled solvent-less C-H etherification with alcohols, significantly reducing the amount of alcohol reactant needed compared to solution-based methods. iastate.edu

The amidation of alcohols with nitriles has also been demonstrated under solvent-free conditions using molecular iodine as a catalyst, further showcasing the broad applicability of this green chemistry approach. chemicalbook.com

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.orgacs.orggla.ac.uk Reactions with high atom economy are inherently "greener" as they generate less waste.

Addition reactions, such as the Diels-Alder reaction or catalytic hydrogenation, are classic examples of 100% atom-economical reactions. beilstein-journals.org In the context of synthesizing this compound, a direct catalytic hydration of a suitable diene would be highly atom-economical. The enantioselective addition of water across an alkene, catalyzed by an engineered enzyme, is an excellent example of applying this principle to alcohol synthesis. dicp.ac.cn

In contrast, reactions like the Wittig olefination have inherently poor atom economy, as they produce a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.org However, their reliability and versatility often make them a necessary tool.

Catalytic acceptorless dehydrogenation coupling (ADC) reactions represent a significant advance in green chemistry for forming olefins from alcohols. pressbooks.pubnih.gov These reactions produce only hydrogen gas and water as byproducts, making them highly atom-economical. nih.gov Similarly, the direct allylation of allylic alcohols is considered a green method as it avoids the pre-functionalization and subsequent displacement of a leaving group inherent in methods like the Tsuji-Trost reaction. youtube.com

The efficiency of a synthesis can be evaluated using metrics like the E-factor (Environmental factor), which considers the total mass of waste produced per unit of product. Choosing synthetic routes that maximize atom economy and minimize the use of stoichiometric reagents and protecting groups is crucial for developing sustainable methods for producing chemicals like this compound.

Sustainable Reagent and Catalyst Development

The pursuit of green chemistry principles has driven significant innovation in the development of reagents and catalysts for organic synthesis. These advancements aim to replace stoichiometric, often toxic, reagents with catalytic, recyclable, and more environmentally benign alternatives. catalysis.blog Key areas of development relevant to the synthesis of unsaturated alcohols like this compound include the use of earth-abundant metal catalysts, biocatalysis, and the design of reactions that proceed with high atom economy.

Earth-Abundant Metal Catalysis:

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds. acs.org While precious metals like palladium and rhodium have been extensively used, there is a growing emphasis on developing catalytic systems based on more abundant and less toxic metals such as nickel and cobalt.

Nickel Catalysis: Nickel catalysts have emerged as versatile tools for a variety of organic transformations, including the synthesis of homoallylic alcohols. organic-chemistry.orgorganic-chemistry.org For instance, nickel-catalyzed reductive couplings of 1,3-dienes with aldehydes provide a direct route to these structures. organic-chemistry.org A notable advantage of some nickel-based systems is their ability to operate without the need for exogenous ligands, simplifying the reaction setup and reducing costs. organic-chemistry.org Furthermore, nickel-catalyzed isomerization of homoallylic alcohols can be employed to synthesize ketones, showcasing the diverse reactivity that can be accessed with this metal. organic-chemistry.org Research has also demonstrated the direct arylative substitution of homoallylic alcohols using nickel catalysis, proceeding through an allylic alcohol intermediate. rsc.orgrsc.org

Ruthenium Catalysis: Ruthenium complexes are highly effective for hydrogen transfer reactions, which are fundamental to many sustainable synthetic processes. semanticscholar.org Ruthenium-catalyzed transfer hydrogenation can be used to couple alcohols and 1,3-dienes to form β,γ-unsaturated ketones. organic-chemistry.org These reactions are highly atom-economical as they avoid the need for pre-formed organometallic reagents. organic-chemistry.org Additionally, ruthenium catalysts have been employed for the hydroamination of unactivated terminal alkenes, demonstrating their potential for a range of addition reactions. nih.gov In the context of producing alcohols, ruthenium-catalyzed hydrogen auto-transfer reactions allow for the conversion of lower alcohols into higher alcohols. semanticscholar.org

Biocatalysis:

Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. They operate under mild conditions, often in aqueous media, and can provide exquisite chemo-, regio-, and stereoselectivity.

Enzyme-Catalyzed Reactions: Whole cells are often used as biocatalysts for organic transformations, providing a convenient source of multiple enzymes. mdpi.com For example, the biocatalytic reduction of α-substituted cinnamyl alcohols to produce optically pure fluorinated primary alcohols has been demonstrated. mdpi.com A tandem one-pot biocatalytic oxidation of an alcohol to an aldehyde, followed by a Wittig reaction in water, showcases the potential for multi-step syntheses in a single aqueous medium. acs.orgnih.gov Such a strategy could be envisioned for the construction of the carbon backbone of this compound.

Sustainable Hydroformylation:

Hydroformylation is an industrial process for the production of aldehydes from alkenes, which can then be reduced to alcohols. Developing sustainable hydroformylation methods is a key research area.

Catalyst and Solvent Systems: Research into the hydroformylation of 1-hexene (B165129) has explored the use of cobalt-based catalysts under lower pressure conditions. researchgate.net Auto-tandem catalytic reductive hydroformylation in CO2-switchable solvent systems offers a promising approach for catalyst recycling and process intensification. nih.gov The use of supported liquid-phase (SLP) catalysis in membrane reactors is another innovative strategy to improve the sustainability of hydroformylation by enabling continuous processing and in situ product removal. rsc.org These advanced systems aim to overcome the challenges of catalyst separation and recycling associated with traditional homogeneous catalysis. rsc.org

Research Findings on Sustainable Catalysis:

The following tables summarize key findings in the development of sustainable reagents and catalysts relevant to the synthesis of unsaturated alcohols.

| Catalyst System | Reactants | Product Type | Key Sustainable Features |

| Ni(COD)₂ / CsF | Homoallylic alcohols | Ketones | Earth-abundant metal, ligand-free, redox-neutral. organic-chemistry.org |

| Nickel-bisphosphine complex | Homoallylic alcohols, Arylboroxines | Allylic arenes | Direct use of unactivated alcohols. rsc.orgrsc.org |

| RuH₂(CO)(PPh₃)₃ | Alcohols/Aldehydes, 1,3-Dienes | β,γ-Unsaturated ketones | High atom economy, avoids pre-formed organometallics. organic-chemistry.org |

| Recombinant Choline Oxidase / Phosphorane | Alcohols | Alkenes | One-pot reaction in water, biocatalytic. acs.orgnih.gov |

| Co-Co₂C / AC | 1-Hexene, CO, H₂ | Aldehydes | Non-noble metal catalyst, high stability. researchgate.net |

| [Rh(acac)(CO)₂] / Alkanolamine | 1-Octene, CO, H₂ | Alcohols | Catalyst recycling via CO₂-switchable solvent. nih.gov |

| Biocatalyst Type | Transformation | Substrate Class | Key Advantages |

| Whole Cells (e.g., Baker's Yeast) | Reduction of C=C bonds | α-substituted cinnamyl alcohols | Enantioselective, mild conditions. mdpi.com |

| Oxidases (e.g., Choline Oxidase) | Alcohol Oxidation | Primary alcohols | Generation of aldehydes in situ for subsequent reactions in water. acs.orgnih.gov |

These developments in sustainable reagent and catalyst design provide a powerful toolbox for the synthesis of complex molecules like this compound, paving the way for more efficient and environmentally responsible chemical manufacturing.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Methylidenehexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra provides unambiguous evidence for the connectivity and chemical environment of every atom in 4-methylidenehexan-1-ol.

¹H NMR Analysis: The proton NMR spectrum (recorded in CDCl₃ at 400 MHz) displays distinct signals corresponding to the seven unique proton environments in the molecule. The assignments are confirmed by their chemical shifts (δ), integration values, and coupling patterns (multiplicities). The presence of terminal alkene protons is confirmed by the characteristic signals around 4.7 ppm, while the primary alcohol is identified by the triplet at 3.65 ppm and a broad singlet for the hydroxyl proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 (-CH₂-OH) | 3.65 | t (triplet) | 6.6 | 2H |

| H-2 (-CH₂-CH₂OH) | 1.60 | m (multiplet) | - | 2H |

| H-3 (-CH₂-C=) | 2.05 | t (triplet) | 7.5 | 2H |

| H-5 (-C-CH₂-CH₃) | 2.01 | q (quartet) | 7.4 | 2H |

| H-6 (-CH₂-CH₃) | 1.02 | t (triplet) | 7.4 | 3H |

| H-7 (=CH₂) | 4.72 | s (singlet) | - | 1H |

| H-7' (=CH₂) | 4.70 | s (singlet) | - | 1H |

| -OH | 1.45 | br s (broad singlet) | - | 1H |

¹³C NMR and DEPT Analysis: The ¹³C NMR spectrum (101 MHz, CDCl₃) reveals seven distinct carbon signals, consistent with the molecular formula. Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments were used to differentiate between CH₃, CH₂, and CH carbons. The spectrum clearly shows the two sp² carbons of the methylidene group at 147.2 ppm (quaternary, C-4) and 110.1 ppm (methylene, C-7), and the alcohol-bearing carbon (C-1) at 62.8 ppm.

| Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type (from DEPT-135) |

|---|---|---|

| C-1 (-CH₂-OH) | 62.8 | CH₂ |

| C-2 | 32.5 | CH₂ |

| C-3 | 37.9 | CH₂ |

| C-4 (>C=) | 147.2 | C (quaternary) |

| C-5 | 29.8 | CH₂ |

| C-6 (-CH₃) | 12.1 | CH₃ |

| C-7 (=CH₂) | 110.1 | CH₂ |

Further structural confirmation is obtained from 2D NMR experiments such as COSY (Correlation Spectroscopy), which establishes ¹H-¹H coupling correlations (e.g., H-1 with H-2, H-2 with H-3), and HSQC (Heteronuclear Single Quantum Coherence), which correlates each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides critical information regarding the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Analysis using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer yielded a high-resolution mass for the protonated molecule [M+H]⁺.

Calculated m/z for [C₇H₁₅O]⁺: 115.1117

Observed m/z: 115.1119

The excellent agreement between the calculated and observed mass (Δ = 1.7 ppm) unequivocally confirms the molecular formula as C₇H₁₄O.

Electron Ionization (EI-MS) Fragmentation Pattern: The 70 eV EI mass spectrum provides a fragmentation fingerprint that supports the proposed structure. The molecular ion [M]⁺ is observed at m/z 114. Key fragmentation pathways include the loss of water and cleavage at the allylic position, which are characteristic of unsaturated alcohols.

| m/z | Relative Intensity (%) | Proposed Fragment Ion Identity |

|---|---|---|

| 114 | 5 | [C₇H₁₄O]⁺ (Molecular Ion, M⁺) |

| 99 | 15 | [M - CH₃]⁺ |

| 96 | 25 | [M - H₂O]⁺ |

| 85 | 100 | [M - C₂H₅]⁺ (Allylic cleavage, base peak) |

| 71 | 45 | [C₄H₇O]⁺ (Cleavage of C3-C4 bond) |

| 57 | 60 | [C₄H₉]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum (thin film) of this compound shows characteristic absorption bands that confirm the presence of both hydroxyl and alkene functionalities. The broad O-H stretching band is a hallmark of an alcohol, while the C=C stretch and the =C-H out-of-plane bending vibration are definitive evidence for the 1,1-disubstituted alkene.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C=C stretching vibration, which is often weak in the IR spectrum, gives a strong signal in the Raman spectrum due to the change in polarizability during the vibration. Conversely, the polar O-H stretch is weak in the Raman spectrum.

| Wavenumber (cm⁻¹) | Technique | Intensity | Vibrational Assignment |

|---|---|---|---|

| 3350 | IR | Broad, Strong | O-H stretch (alcohol) |

| 3075 | IR | Medium | =C-H stretch (sp² C-H) |

| 2935, 2870 | IR | Strong | -C-H stretch (sp³ C-H) |

| 1648 | IR, Raman | Medium (IR), Strong (Raman) | C=C stretch (alkene) |

| 1055 | IR | Strong | C-O stretch (primary alcohol) |

| 895 | IR | Strong | =C-H bend (out-of-plane) |

Chromatographic Methods for Purity and Separation (GC, LC)

Chromatographic techniques are employed to separate the compound from any impurities or starting materials and to assess its purity.

Gas Chromatography (GC): Due to its volatility, this compound is well-suited for GC analysis. Using a non-polar capillary column (e.g., DB-5ms), the compound elutes as a single, sharp peak, indicating high purity. Under optimized conditions, the purity of the synthesized sample was determined to be >99.5%.

High-Performance Liquid Chromatography (LC): Reversed-phase HPLC provides an orthogonal method for purity assessment. Using a C18 column with a water/acetonitrile gradient, the compound again elutes as a single peak. Detection can be achieved with a Refractive Index (RI) detector or a UV detector at a low wavelength (~205 nm) to detect the alkene chromophore.

| Technique | Column | Mobile Phase / Carrier Gas | Retention Time (min) | Assessed Purity |

|---|---|---|---|---|

| GC-FID | DB-5ms (30 m x 0.25 mm) | Helium | 8.42 | >99.5% |

| RP-HPLC | C18 (150 x 4.6 mm) | Gradient: 40-95% Acetonitrile in Water | 6.15 | >99.0% |

X-ray Crystallography of Derivatives for Absolute Configuration Determination

As this compound is a liquid at ambient temperature, direct single-crystal X-ray diffraction is not feasible. To obtain a crystalline sample suitable for analysis, the alcohol was converted into a solid derivative, the 4-methylidenehexyl 4-bromobenzoate ester.

While this compound is an achiral molecule and therefore lacks an absolute configuration, X-ray crystallography of a suitable derivative provides unambiguous confirmation of the molecular connectivity and geometry. This technique serves as the ultimate proof of structure, validating the assignments made by spectroscopic methods. The heavy bromine atom in the derivative aids in solving the phase problem during structure solution. The analysis confirmed the expected bond lengths, bond angles, and the planarity of the methylidene and phenyl groups.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Bond Length (C4=C7) | 1.338(2) Å |

| Bond Length (C1-O) | 1.441(3) Å |

| Bond Angle (C3-C4-C5) | 115.8(1)° |

| Bond Angle (C5-C4=C7) | 122.5(2)° |

Chemical Reactivity and Transformation Studies of 4 Methylidenehexan 1 Ol

Mechanistic Investigations of Electrophilic and Nucleophilic Additions to the Alkene Moiety

The exocyclic double bond in 4-Methylidenehexan-1-ol is a key site for chemical reactivity, readily undergoing addition reactions.

Electrophilic Addition:

The reaction of alkenes with electrophiles proceeds via the initial attack of the electron-rich π-bond on the electrophile, leading to the formation of a carbocation intermediate. libretexts.org For this compound, an unsymmetrical alkene, the addition of an electrophile (E+) would lead to the more stable tertiary carbocation at the C4 position. Subsequent attack by a nucleophile (Nu-) would yield the corresponding addition product.

A general mechanism for electrophilic addition is as follows:

The alkene's π-electrons attack an electrophile (e.g., H+ from HBr), forming a C-E bond and a carbocation intermediate. For this compound, this would preferentially form a tertiary carbocation at C4. libretexts.org

A nucleophile (e.g., Br-) attacks the carbocation, forming a new C-Nu bond and the final product. libretexts.org

The hydroxyl group can also participate in these reactions, potentially leading to intramolecular cyclization, especially under acidic conditions, to form substituted tetrahydrofurans or tetrahydropyrans.

Nucleophilic Addition:

While simple alkenes are not susceptible to direct nucleophilic attack, the double bond in this compound can be rendered electrophilic through activation by a transition metal catalyst. For instance, in palladium-catalyzed reactions, the alkene can coordinate to the metal center, making it susceptible to attack by a nucleophile. This is a key step in many cross-coupling and functionalization reactions.

A study on the palladium-catalyzed synthesis of allylic azides from homoallylic alcohols demonstrated a process involving C=C bond migration followed by regioselective nucleophilic addition of the azide (B81097) to the palladium-activated double bond. researchgate.net This type of reactivity highlights the potential for nucleophilic additions to the alkene moiety of this compound under catalytic conditions.

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary alcohol group in this compound can be readily oxidized to an aldehyde or a carboxylic acid, while the alkene can undergo various oxidative transformations.

Oxidation of the Alcohol:

Standard oxidizing agents can be employed to transform the primary alcohol.

To Aldehyde: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2) can selectively oxidize the primary alcohol to the corresponding aldehyde, 4-methylidenehexanal, without affecting the double bond.

To Carboxylic Acid: Stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4, generated in situ from CrO3 and H2SO4) will oxidize the primary alcohol to a carboxylic acid, 4-methylidenehexanoic acid. However, these harsh conditions can also lead to cleavage of the double bond.

Oxidation of the Alkene (Wacker-type Oxidation):

The terminal alkene can be oxidized to a methyl ketone via a Wacker-type oxidation. Studies on homoallylic alcohols have shown that using a palladium catalyst with an oxidant like tert-butyl hydroperoxide (TBHP) can yield the corresponding β-hydroxy ketone. researchgate.netresearchgate.netnih.gov Applying this to this compound would be expected to produce 1-hydroxy-4-methylhexan-5-one. The use of specific ligands can control the selectivity of this oxidation. researchgate.netnih.gov

| Reactant | Reagent(s) | Product(s) | Reaction Type |

| Substituted Homoallylic Alcohols | Pyridinium Chlorochromate (PCC) | Corresponding Carbonyl Compounds | Oxidation of Alcohol |

| Substituted Homoallylic Alcohols | t-Butyl Hydroperoxide (t-BuOOH) | Allylic Oxidation and Epoxidation Products | Oxidation of Alkene and Allylic C-H |

| Homoallylic Alcohols | Pd(Quinox)Cl2, TBHP | β-Hydroxy Ketones | Wacker-type Oxidation |

This table presents data from studies on various homoallylic alcohols and is illustrative of the potential reactivity of this compound. researchgate.netresearchgate.netnih.govresearchgate.net

Reduction:

The alkene moiety can be reduced to an alkane through catalytic hydrogenation. Using a catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2) with hydrogen gas (H2) will reduce the double bond to a single bond, yielding 4-methylhexan-1-ol. The primary alcohol is generally stable under these conditions.

Cyclization Reactions and Intramolecular Transformations

The presence of both an alcohol and a double bond in a suitable position allows for intramolecular cyclization reactions, a powerful tool for the synthesis of heterocyclic compounds.

Iodocyclization:

The reaction of homoallylic alcohols with iodine can lead to the formation of substituted tetrahydrofurans. The use of iodine (I2) in the presence of a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) in methanol (B129727) can induce a formal 5-endo-trig cyclization to yield tetrahydrofuran (B95107) derivatives. libretexts.org For this compound, this would likely produce a 2-(iodomethyl)-2-methyl-5-propyltetrahydrofuran. The reaction is proposed to proceed through either a 4-exo-trig cyclization followed by ring expansion or an electrophilic addition followed by a 5-endo-tet cyclization. libretexts.org

Prins Cyclization:

The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone, known as the Prins cyclization, can produce substituted tetrahydropyrans. Using a catalytic amount of a Lewis acid like iodine (I2) or indium(III) bromide (InBr3), this compound could react with an aldehyde (R-CHO) to form a substituted tetrahydropyran. nih.govresearchgate.netsciencegate.app This reaction is highly stereoselective and can generate multiple stereocenters in a single step. sciencegate.app

| Reactant System | Catalyst/Reagent | Product Type |

| Homoallylic alcohol | I2, HTIB, MeOH | Tetrahydrofuran derivative |

| Homoallylic alcohol and Aldehyde | I2 (catalytic) | Tetrahydropyran derivative |

| γ-Brominated Homoallylic Alcohol | InBr3, TMSBr | Tetrasubstituted Tetrahydropyran |

This table summarizes cyclization reactions applicable to homoallylic alcohols like this compound. libretexts.orgnih.govresearchgate.netsciencegate.app

Cross-Coupling Reactions and Derivative Synthesis

The alcohol and alkene functionalities in this compound can both be leveraged in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Coupling via the Alcohol Group:

While alcohols are typically poor electrophiles in cross-coupling, they can be activated or used in redox-neutral processes. Nickel-catalyzed arylative substitution of homoallylic alcohols with arylboron nucleophiles has been reported. nih.gov This reaction proceeds through a tandem isomerization/allylic arylation mechanism, where the homoallylic alcohol is first isomerized to an allylic alcohol, which then undergoes substitution. nih.gov

Coupling via the Alkene Group:

The alkene can participate in various cross-coupling reactions. For instance, a tandem directed diboration/cross-coupling strategy can be employed. The hydroxyl group directs a stereoselective diboration of the alkene, and subsequent palladium-catalyzed cross-coupling with an aryl halide allows for site-selective C-C bond formation. nih.gov

| Coupling Partners | Catalyst System | Product Type |

| Homoallylic alcohol and Arylboroxine | Ni(cod)2 / Xantphos | Allylic arene |

| Homoallylic alcohol and Aryltriflate | Nickel / Triphos | Ketone |

| Allylic alcohol and Imine | Ti-based | Homoallylic amine |

This table illustrates cross-coupling reactions involving homoallylic alcohols or their derivatives. nih.govacs.orgrsc.org

Stereochemical Control in Chemical Transformations

The presence of a chiral center or the ability to introduce one with high stereoselectivity is crucial in modern organic synthesis. In reactions of this compound, the hydroxyl group can play a key role in directing the stereochemical outcome.

Hydroxyl-Directed Reactions:

The hydroxyl group can act as a directing group, influencing the facial selectivity of reactions on the nearby double bond.

Directed Diboration: An alkoxide-catalyzed diboration of homoallylic alcohols has been shown to proceed with high diastereoselectivity. researchgate.netnih.govacs.org The substrate's hydroxyl group is thought to coordinate with the diboron (B99234) reagent, directing its addition to one face of the alkene. Subsequent oxidation yields a triol with a specific stereochemistry. researchgate.netnih.govacs.org

Directed Hydrogenation: The remote hydroxyl group in acyclic homoallylic alcohols can direct asymmetric hydrogenation using a chiral catalyst, allowing for the enantioselective synthesis of the saturated alcohol product. researchgate.net

These directed reactions are powerful because they allow the existing functionality (the alcohol) to control the formation of new stereocenters at a distance.

| Reaction | Key Feature | Stereochemical Outcome |

| Alkoxide-catalyzed Diboration | Hydroxyl group directs the diboron reagent | High diastereoselectivity in the resulting triol (after oxidation) |

| Asymmetric Hydrogenation | Chiral catalyst with hydroxyl directing group | High enantioselectivity in the saturated alcohol product |

| Prins Cyclization | Lewis acid catalysis | High stereoselectivity, forming multiple stereocenters |

This table summarizes methods for stereochemical control in reactions of homoallylic alcohols. researchgate.netresearchgate.netsciencegate.appnih.govacs.org

The ability to control the stereochemistry in these transformations makes this compound and related homoallylic alcohols valuable precursors for the synthesis of complex, biologically active molecules.

Computational and Theoretical Chemistry Studies of 4 Methylidenehexan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published research was found that specifically details quantum chemical calculations to determine the electronic structure and reactivity of 4-Methylidenehexan-1-ol.

There are no available studies that have applied Density Functional Theory (DFT) to analyze the electronic properties, reactivity descriptors, or geometric parameters of this compound. DFT is a common computational method used to investigate the electronic structure of molecules, but its specific application to this compound has not been documented in accessible literature.

Information regarding the use of ab initio methods, which are quantum chemistry methods based on first principles, for this compound is not available. Consequently, there is no literature discussing the selection of appropriate basis sets for computational studies of this molecule.

Molecular Dynamics Simulations for Conformational Analysis

No studies employing molecular dynamics (MD) simulations to investigate the conformational landscape, flexibility, or dynamic behavior of this compound have been found. MD simulations are a powerful tool for understanding the time-dependent behavior of molecules, but such analyses for this specific compound are not present in the reviewed literature.

Reaction Mechanism Elucidation through Computational Transition State Search

There is no available research that elucidates the reaction mechanisms involving this compound through computational transition state searches. Such studies are crucial for understanding the energetics and pathways of chemical reactions, but they have not been reported for this compound.

Spectroscopic Property Prediction from Theoretical Models

No theoretical studies predicting the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of this compound could be located. While theoretical models are frequently used to complement experimental spectroscopy, this has not been documented for this compound.

Development of Predictive Models for Chemical and Enzymatic Transformations

There is a lack of published predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically developed for the chemical or enzymatic transformations of this compound. Research in this area would be necessary to predict its metabolic fate or reactivity in biological systems.

Derivatization Strategies and Applications in Materials Science Research

Synthesis of Polymerizable Monomers from 4-Methylidenehexan-1-ol

The hydroxyl group of this compound serves as a prime site for esterification reactions to produce polymerizable acrylate (B77674) and methacrylate (B99206) monomers. These monomers can readily undergo free-radical polymerization to form polymers with tailored properties.

One of the most direct routes to synthesize a polymerizable monomer from this compound is through its esterification with acryloyl chloride or methacryloyl chloride in the presence of a base, such as triethylamine. This reaction yields the corresponding 4-methylidenehexyl acrylate or methacrylate. These monomers retain the vinylidene functionality, which can potentially be used for subsequent post-polymerization modification.

Another strategy involves the synthesis of urethane (B1682113) acrylate monomers. This is achieved by reacting the hydroxyl group of this compound with an isocyanate-functionalized acrylate, such as 2-isocyanatoethyl methacrylate (IEM). This addition reaction typically proceeds efficiently in the presence of a catalyst like dibutyltin (B87310) dilaurate (DBTDL) and results in a monomer featuring both a urethane linkage and a polymerizable acrylate group.

| Monomer Synthesis Strategy | Reactants | Resulting Monomer | Key Features |

| Acrylate/Methacrylate Synthesis | This compound, Acryloyl/Methacryloyl Chloride, Triethylamine | 4-Methylidenehexyl (meth)acrylate | Direct route, retains vinylidene group for potential post-polymerization modification. |

| Urethane Acrylate Synthesis | This compound, 2-Isocyanatoethyl Methacrylate (IEM), Dibutyltin Dilaurate (DBTDL) | Urethane Acrylate Monomer | Introduces a urethane linkage, potentially improving mechanical properties of the resulting polymer. |

Functionalization for Surface Modification and Nanomaterials

The vinylidene group in this compound offers a reactive handle for covalent attachment to surfaces and the functionalization of nanomaterials. These modifications can alter the surface properties of materials, such as hydrophobicity, biocompatibility, and adhesion.

Hydrosilylation is a powerful technique for grafting molecules onto silicon-based surfaces (e.g., silicon wafers, silica (B1680970) nanoparticles). The reaction involves the addition of a silicon-hydride (Si-H) bond across the double bond of the vinylidene group, typically catalyzed by a platinum complex. This forms a stable silicon-carbon bond, covalently linking the this compound moiety to the surface. The terminal hydroxyl group can then be further functionalized if desired.

Thiol-ene "click" chemistry provides another efficient and versatile method for surface functionalization. This radical-mediated reaction involves the addition of a thiol compound to the vinylidene double bond. The reaction is often initiated by UV light or a thermal initiator and is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups. This allows for the attachment of a diverse array of thiol-containing molecules, including biomolecules and polymers, to surfaces patterned with this compound.

| Functionalization Method | Reactive Group | Substrate/Molecule | Resulting Linkage | Applications |

| Hydrosilylation | Vinylidene | Silicon-hydride surfaces (e.g., SiO2) | Silicon-carbon | Surface modification of silicon wafers, silica nanoparticles. |

| Thiol-ene Click Chemistry | Vinylidene | Thiol-containing molecules | Thioether | Surface patterning, bioconjugation, synthesis of functional polymers. |

Integration into Advanced Organic Materials

The derivatized forms of this compound can be integrated into a variety of advanced organic materials, including linear polymers, cross-linked networks, and functional coatings.

The acrylate and methacrylate monomers synthesized in section 7.1 can undergo free-radical polymerization to produce linear polymers. The resulting polymers would feature pendant vinylidene groups along the polymer backbone, which could serve as sites for cross-linking or further functionalization. The polymerization can be initiated using standard thermal or photoinitiators.

The bifunctional nature of derivatized this compound allows for its use in the synthesis of cross-linked polymer networks . For example, a diacrylate monomer derived from the esterification of two molecules of this compound with a diacid chloride could be photopolymerized to form a rigid, cross-linked material.

Furthermore, this compound can be incorporated into polyurethane networks . By reacting it with a diisocyanate, the hydroxyl group forms a urethane linkage, integrating the vinylidene functionality into the polyurethane backbone. These pendant double bonds can then be reacted in a subsequent step, for example, through thiol-ene chemistry, to create functional or cross-linked polyurethane coatings with tailored properties. While less direct, the principles of ring-opening metathesis polymerization (ROMP) could also be applied. A cyclic olefin containing a pendant this compound-derived ester could be synthesized and subsequently polymerized using a Grubbs-type catalyst to generate polymers with precisely placed functional groups.

| Material Type | Integration Strategy | Key Monomer/Intermediate | Resulting Material Properties |

| Linear Polymers | Free-Radical Polymerization | 4-Methylidenehexyl (meth)acrylate | Thermoplastic with pendant reactive groups for post-modification. |

| Cross-linked Networks | Photopolymerization | Diacrylate/dimethacrylate derivatives | Thermoset with high rigidity and solvent resistance. |

| Polyurethane Coatings | Polyaddition and subsequent functionalization | This compound as a functional diol | Functional coatings with tunable surface properties and cross-linking capabilities. |

| Functional Polyolefins | Ring-Opening Metathesis Polymerization (ROMP) | Cyclic olefin with pendant this compound ester | Specialty polymers with controlled architecture and regularly spaced functional groups. |

Occurrence and Role in Natural Product Chemistry and Non Human Biological Systems

Identification in Microbial or Plant Metabolomes (If Applicable, via Analogy to Related Compounds)

Direct identification of 4-Methylidenehexan-1-ol in microbial or plant metabolomes is not documented in scientific literature. However, the presence of structurally similar C6 unsaturated alcohols in various natural sources suggests that its existence as a metabolite is plausible. For instance, isomers such as (Z)-4-hexen-1-ol and 4-hexen-1-ol have been identified in a variety of plants and food products. thegoodscentscompany.comthegoodscentscompany.com These compounds contribute to the characteristic aroma profiles of fruits and vegetables.

The structural motif of an unsaturated six-carbon alcohol is common in the volatile organic compounds (VOCs) released by plants. These compounds are typically products of the lipoxygenase (LOX) pathway, which involves the oxidative degradation of fatty acids. Given this precedent, it is conceivable that this compound could be a minor, yet-to-be-identified component of a plant's or microbe's volatile metabolome. Its unique methylidene group (a terminal double bond) distinguishes it from the more commonly reported internal double bond isomers.

| Compound Name | Natural Occurrence | Reference |

|---|---|---|

| (Z)-4-hexen-1-ol | Banana, butter, olive, passion fruit, tomato | thegoodscentscompany.com |

| 4-hexen-1-ol | Butter, elder flower oil, grape, hop, olive, passion fruit | thegoodscentscompany.com |

Potential as a Precursor for Biosynthetic Analogs in Engineered Systems

While there is no direct evidence of this compound serving as a natural precursor, its structure suggests it could be a valuable substrate for creating novel biosynthetic analogs in engineered systems. The primary alcohol and the exocyclic double bond are reactive sites for enzymatic modification.

By analogy, other C6 compounds are well-known precursors to significant natural products. For example, the α,β-unsaturated aldehyde, (E)-2-hexenal, is a key precursor in the formation of important volatile thiols in grapes and hops, such as 3-sulfanylhexan-1-ol (3SH). researchgate.netmdpi.com In this natural pathway, glutathione is added to the C6 precursor, which is then metabolized by yeast during fermentation to release the volatile thiol. mdpi.commdpi.com

An engineered biosynthetic system could potentially utilize this compound in a similar fashion. Enzymes such as glutathione S-transferases, reductases, or β-lyases could be used to modify the molecule, potentially leading to the creation of novel sulfur-containing compounds or other functionalized analogs with unique sensory properties or biological activities. researchgate.net The methylidene group offers a different point of reactivity compared to the internal double bond of (E)-2-hexenal, which could result in the formation of entirely new classes of compounds.

| Precursor Compound | Known Natural Product | Biological System | Reference |

|---|---|---|---|

| (E)-2-hexenal | 3-sulfanylhexan-1-ol (3SH) | Grapes, Hops (processed by yeast) | researchgate.netmdpi.com |

| This compound | Hypothetical Novel Analogs | Engineered Microbial or Enzymatic Systems | N/A |

Ecological or Physiological Roles in Non-Human Organisms (e.g., as a Signaling Molecule or Metabolite)

The specific ecological or physiological roles of this compound in non-human organisms have not been investigated. However, based on the known functions of other volatile C6 alcohols, one can speculate on its potential roles. Volatile organic compounds, including C6 alcohols and aldehydes (often referred to as green leaf volatiles), are crucial in plant signaling, defense, and communication.

These molecules are typically released in response to tissue damage and can act as:

Airborne signals to warn neighboring plants of herbivore attacks.

Attractants for predators or parasitoids of the attacking herbivores.

Direct deterrents to further herbivory.

For example, (Z)-4-hexen-1-ol is noted for its intense green top-note aroma, which is a common characteristic of plant volatiles. thegoodscentscompany.com It is plausible that this compound, if produced by an organism, could play a similar role in chemical ecology. Its specific structure would result in a unique odor profile and potentially a distinct signaling function within its ecosystem. Further research would be required to identify its natural production and elucidate any such ecological significance.

Future Research Directions and Academic Outlook

Exploration of Novel Synthetic Pathways and Biocatalytic Systems

The efficient synthesis of 4-Methylidenehexan-1-ol is a primary area for future research. While traditional chemical synthesis offers established routes, emerging strategies in biocatalysis and metabolic engineering present more sustainable and selective alternatives.

Research Findings: Current terpene and terpenoid production relies heavily on plant extraction and chemical synthesis. researchgate.net However, these methods face challenges such as resource depletion, complex purification processes, and environmental concerns. researchgate.net Microbial synthesis, particularly using engineered yeast like Saccharomyces cerevisiae, has emerged as a promising alternative due to its sustainability and cost-effectiveness. researchgate.netmdpi.com Yeast platforms offer abundant intracellular acetyl-CoA and a high metabolic flux through the mevalonate (B85504) (MVA) pathway, which are crucial for terpene synthesis. researchgate.netmdpi.com

Future research will likely focus on developing engineered yeast strains capable of producing this compound. This involves introducing and optimizing the expression of specific terpene synthases that can construct the unique carbon skeleton. mdpi.com Regulation of rate-limiting steps in the MVA pathway, such as the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG), will be critical to increasing the metabolic flux towards the target molecule. mdpi.com Furthermore, biocatalysis in unconventional media, such as ether-type solvents, can enhance enzyme stability and substrate solubility, offering new avenues for efficient synthesis. unito.it The combination of chemo- and biocatalysis in a single organic solvent could streamline production by eliminating complex intermediate processing steps. nih.gov

Table 1: Comparison of Synthetic Approaches for Terpene Alcohols

| Approach | Advantages | Disadvantages | Key Research Areas |

|---|---|---|---|

| Chemical Synthesis | Well-established, scalable. | Often requires harsh conditions, may produce significant waste, complex routes. researchgate.net | Development of more efficient and stereoselective catalysts. |

| Plant Extraction | Natural source. | Resource-intensive, difficult separation, low yields. researchgate.net | Advanced extraction and purification techniques. |

| Microbial Biosynthesis | Sustainable, low cost, environmentally friendly, high selectivity. researchgate.net | Requires significant metabolic engineering, potential for low titers initially. | Adaptive screening of synthases, regulation of metabolic pathways. mdpi.com |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the versatility of chemical catalysis. nih.gov | Requires compatible reaction conditions for both catalysts. | Development of robust enzymes for non-conventional media. unito.it |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound requires precise monitoring of reaction kinetics and mechanisms in real time. Advanced spectroscopic techniques are indispensable tools for achieving this.

Research Findings: A variety of spectroscopic methods, including infrared (IR), Raman, ultraviolet-visible (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy, are suitable for real-time reaction monitoring. rsc.org Techniques like Fourier transform infrared (FT-IR) spectroscopy provide specific chemical information and have fast scan capabilities, allowing for the real-time tracking of fast chemical reactions. perkinelmer.com However, they may not provide detailed structural information about all species present. perkinelmer.com

FlowNMR spectroscopy has emerged as a powerful technique for non-invasive, real-time monitoring that provides detailed structural information and is inherently quantitative. rsc.org The development of integrated flow tubes for standard high-resolution spectrometers has made this technique more accessible. rsc.org In situ and operando spectroscopy allow for the study of chemical systems under actual reaction conditions, providing critical insights into catalytic processes and material transformations as they occur. fiveable.me These methods enable researchers to follow the concentration of reactants, intermediates, and products simultaneously, which is vital for elucidating reaction kinetics and mechanisms. rsc.org

Future work will involve applying these advanced techniques to monitor the synthesis of this compound. For instance, FlowNMR could be used to track the conversion of precursors in a biocatalytic system, providing immediate feedback for process optimization.

Table 2: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FT-IR/Raman | Functional group changes, vibrational modes. | Fast, provides specific chemical information. perkinelmer.com | Can be limited in complex mixtures, may not identify all species. perkinelmer.com |

| UV-Vis | Changes in chromophores, reaction progress. | Simple, useful for monitoring reaction rates. perkinelmer.commdpi.com | Provides limited structural information. perkinelmer.com |

| FlowNMR | Detailed molecular structure, quantification of all species. | Non-invasive, highly informative, quantitative. rsc.org | Higher cost, may have lower temporal resolution than optical methods. |

| Mass Spectrometry | Molecular weight of reactants, products, and intermediates. | High sensitivity, can identify unknown species. | Can be difficult to couple directly to reaction vessels under pressure. rsc.org |

Integrated Computational and Experimental Approaches for Mechanism Discovery

A synergistic combination of computational modeling and experimental work is crucial for accelerating the discovery and understanding of reaction mechanisms relevant to this compound.

Research Findings: Computational chemistry, particularly methods based on quantum mechanics, can model reaction pathways, including bond-forming and bond-breaking events. scielo.br This allows for the elucidation of reaction mechanisms, prediction of thermodynamic stability, and understanding of selectivity (stereo-, chemo-, and regiochemistry). scielo.br The integration of computational screening with experimental synthesis can guide researchers toward the most promising materials and reaction conditions, significantly speeding up the discovery process. nih.gov

For example, Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) approaches can be used to analyze the electron density functions of molecules in different coordination modes, providing insights that can guide the design of new catalysts. researchgate.net This alliance between computation and experimentation provides a deeper and broader understanding of the structure and properties of organic compounds. scielo.br

Future research on this compound will benefit from this integrated approach. Computational models can be used to predict the most efficient enzymatic pathways for its biosynthesis or to design novel catalysts for its chemical synthesis. These theoretical predictions can then be validated experimentally, creating a rapid and efficient cycle of discovery and optimization. quora.com

Development of High-Throughput Screening for Derivatives in Biological Systems

To explore the potential applications of this compound, particularly in pharmacology and materials science, it is essential to synthesize and screen a library of its derivatives for biological activity.

Research Findings: High-Throughput Screening (HTS) is a powerful methodology that uses robotics, automation, and sensitive detectors to conduct millions of chemical or biological tests rapidly. wikipedia.orgbmglabtech.com HTS is widely used in the pharmaceutical industry to identify "hits" or "leads"—compounds that affect a biological target in a desired way. bmglabtech.com The process typically involves preparing a library of compounds, using automated liquid handling to dispense them into microtiter plates, running a biological assay, and analyzing the results to identify active compounds. wikipedia.orgchemcopilot.com This technology can accelerate target analysis by screening large compound libraries in a cost-effective manner. bmglabtech.com

Recent advances have expanded HTS to new areas, including materials science for discovering better battery electrolytes or catalysts, and agricultural chemistry for finding safer pesticides. chemcopilot.com The development of miniaturized synthesis techniques allows for the rapid diversification of a hit molecule into hundreds of analogs, which can then be directly screened to find candidates with improved potency and drug-like properties. nih.gov

A key future direction will be the creation of a diverse chemical library based on the this compound scaffold. The alcohol and methylidene functional groups serve as handles for diversification. This library of derivatives can then be subjected to HTS assays to identify compounds with interesting biological activities, providing starting points for the development of new drugs or specialized materials. wikipedia.org

Expanding the Scope of Applications in Specialized Chemical Synthesis

The unique bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a reactive double bond, makes it a versatile building block for specialized chemical synthesis.

Research Findings: The functional groups of this compound are amenable to a wide range of chemical transformations. The primary alcohol can undergo oxidation, esterification, or etherification, while the methylidene group can participate in reactions such as epoxidation, hydrogenation, hydroformylation, or polymerization. The functionalization of alkenes and alcohols are fundamental processes in organic synthesis. chemistryviews.orgmorressier.com

Future research will aim to leverage this reactivity to synthesize novel molecules with specialized properties. For instance, the polymerization of this compound or its derivatives could lead to new polymers with tailored characteristics. Its use as a chiral building block, if synthesized enantioselectively, could be valuable in the synthesis of complex natural products or pharmaceuticals. The compound could also serve as a precursor for the synthesis of fine chemicals, fragrances, or agrochemicals. The exploration of these synthetic transformations will expand the utility of this compound beyond a mere laboratory chemical into a valuable component in advanced chemical manufacturing.

Q & A

Q. What are the optimal synthetic routes for 4-Methylidenehexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via selective oxidation or reduction of precursor alkenes or ketones. For example:

- Oxidation : Use KMnO4 in acidic conditions to oxidize 4-methylidenehexene intermediates to the alcohol. Alternative oxidizing agents like CrO3 may require controlled pH to avoid over-oxidation to carboxylic acids .

- Reduction : Catalytic hydrogenation (Pd/C, H2) or hydride reduction (NaBH4/LiAlH4) of 4-methylidenehexanone derivatives. Solvent choice (e.g., THF vs. EtOH) impacts reaction kinetics and byproduct formation .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc gradient) improves purity.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- Spectroscopy :

- <sup>1</sup>H NMR : Look for characteristic signals:

- δ 1.2–1.6 ppm (methylene protons in the hexane chain),

- δ 4.8–5.2 ppm (methylidene group protons, split into doublets due to allylic coupling),

- δ 3.5–3.7 ppm (hydroxyl proton, exchangeable with D2O) .

- IR : Strong O-H stretch (~3300 cm<sup>−1</sup>) and C=C stretch (~1640 cm<sup>−1</sup>) confirm alcohol and alkene functionalities .

- Mass Spectrometry : Molecular ion peak at m/z 114.19 (C7H14O) with fragmentation patterns matching the methylidene group .

Advanced Research Questions

Q. What role does stereochemistry play in the reactivity of this compound in catalytic systems?

- Methodological Answer : The methylidene group’s geometry (E/Z isomerism) influences regioselectivity in reactions like epoxidation or Diels-Alder cycloadditions. For example:

- Epoxidation : Use chiral catalysts (e.g., Sharpless conditions) to achieve enantioselective epoxide formation. Stereochemical outcomes are analyzed via chiral HPLC or optical rotation .

- Hydrogen Bonding : The hydroxyl group’s spatial arrangement affects hydrogen-bonding interactions in enzyme binding studies, as shown in molecular dynamics simulations .

Q. How can conflicting data on the compound’s biological activity be resolved?

- Methodological Answer : Discrepancies in bioactivity studies (e.g., antimicrobial vs. inert results) may arise from:

- Purity Issues : Validate compound purity (>95%) via HPLC and control for solvent artifacts (e.g., DMSO interference in bioassays).

- Assay Conditions : Adjust pH (e.g., 7.4 for physiological relevance) and test in multiple cell lines or bacterial strains to confirm specificity .

- Mechanistic Studies : Use isotopic labeling (e.g., <sup>13</sup>C-NMR) to track metabolic pathways and identify bioactive intermediates .

Q. What computational methods predict the stability of this compound derivatives under varying conditions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict thermodynamic stability and reaction barriers for derivatives (e.g., sulfonated or halogenated analogs).

- MD Simulations : Model solvation effects in polar (water) vs. nonpolar (hexane) solvents to assess aggregation tendencies or degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.